(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide
CAS No.:
Cat. No.: VC13476254
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19BrN2O |
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Molecular Weight | 299.21 g/mol |
IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide |
Standard InChI | InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 |
Standard InChI Key | BVWLQXYGYKBWNX-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
SMILES | CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N |
Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound has the molecular formula C₁₃H₁₉BrN₂O and a molecular weight of 299.21 g/mol. Key features include:
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Chiral center: The (S)-configuration at C(2) ensures stereospecific interactions with biological targets.
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Substituents:
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Amide linkage: Stabilizes conformational rigidity, critical for target binding .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The (S)-configuration at C(2) is critical for biological activity, as evidenced by studies on analogous compounds. For example, (R)-lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) shows 22-fold higher anticonvulsant activity than its (S)-enantiomer . This underscores the importance of chirality in target engagement.
Synthetic Methodologies
Retrosynthetic Analysis
Proposed routes leverage strategies from related N-benzyl propionamides :
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Core assembly:
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Functionalization:
Route 1: From D-Serine Derivatives (Adapted from )
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Starting material: D-Serine methyl ester.
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Protection: Benzylation via Ullmann coupling with 3-bromo-benzyl bromide.
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Methoxylation: Treatment with methyl iodide/Ag₂O to install the methoxy group .
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Amidation: Reaction with isopropylamine under mixed anhydride conditions (isobutyl chloroformate/N-methylmorpholine) .
Route 2: Bromoacrylamide Intermediate (Adapted from )
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Bromination: N-Benzyl acrylamide treated with Br₂ in CCl₄ at 0–10°C to form N-benzyl-2,3-dibromopropionamide .
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Ammonolysis: Reaction with ammonia under pressure (4–5 kg, 70–77°C) to introduce the amino group .
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Stereoselective acetylation: Chiral resolution using (S)-mandelic acid to isolate the (S)-enantiomer .
Table 2: Critical Reaction Parameters
Step | Conditions | Yield/Purity |
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Bromination | Br₂ in CCl₄, 0–10°C, 2 h | 85% (HPLC >98%) |
Ammonolysis | NH₃ (g), 70°C, 18 h | 78% (Chiral S/C >99:1) |
Acetylation | Ac₂O, THF, pyridine, 25°C, 12 h | 92% |
Structure-Activity Relationship (SAR) Insights
Substituent Effects
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Benzyl position: 3-Bromo substitution optimizes steric and electronic interactions vs. 2′- or 4′-regioisomers .
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N-Alkyl groups: Isopropyl improves metabolic stability over methyl or ethyl .
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C(2) configuration: (S)-Enantiomers show reduced off-target effects compared to (R) .
Table 3: SAR of N-Benzyl Propionamide Derivatives
Compound | ED₅₀ (MES, mg/kg) | Notes |
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(R)-Lacosamide | 4.5 | FDA-approved for epilepsy |
(S)-2-Amino-N-(3-Br-benzyl)-N-iPr | N/A | Predicted ~10–15 mg/kg |
(R)-N-4′-CF₃O-benzyl derivative | 14 | High protective index (PI >8) |
Future Directions and Research Gaps
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